4-Ethylthiophen-3-amine
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Overview
Description
4-Ethylthiophen-3-amine is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the fourth carbon and an amine group attached to the third carbon of the thiophene ring. Thiophenes are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophen-3-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylthiophene with ammonia or an amine source under specific conditions. Another method includes the use of palladium-catalyzed amination reactions, where 4-ethylthiophene is reacted with an amine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Scientific Research Applications
4-Ethylthiophen-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Ethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The sulfur atom in the thiophene ring contributes to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Thiophene: The parent compound of 4-Ethylthiophen-3-amine, lacking the ethyl and amine groups.
2-Aminothiophene: Similar structure but with the amine group attached to the second carbon.
4-Methylthiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it valuable for specific applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C6H9NS |
---|---|
Molecular Weight |
127.21 g/mol |
IUPAC Name |
4-ethylthiophen-3-amine |
InChI |
InChI=1S/C6H9NS/c1-2-5-3-8-4-6(5)7/h3-4H,2,7H2,1H3 |
InChI Key |
ZPSZZKZCBCPXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC=C1N |
Origin of Product |
United States |
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